![molecular formula C11H16N2O4 B1381763 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid CAS No. 1158759-28-4](/img/structure/B1381763.png)

1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid

説明

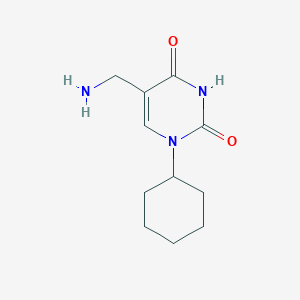

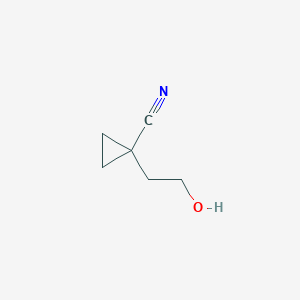

“1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid” is a chemical compound with the molecular weight of 240.26 . The tert-butyloxycarbonyl (BOC) group in this compound is a protecting group used in organic synthesis .

Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O4/c1-10(2,3)17-9(16)13-5-4-11(6-12,7-13)8(14)15/h4-5,7H2,1-3H3,(H,14,15) .Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties could not be found in the available sources.科学的研究の応用

Synthetic Applications and Chemical Transformations

Chemoselective Oxidation and Cyclization Reactions : The tert-butyl moiety in compounds has been studied for its role in chemoselective oxidation and cyclization reactions. For instance, CP-533,536, a compound containing a tert-butyl group, undergoes oxidation to form various metabolites, demonstrating the functional group's role in metabolic pathways and synthetic transformations (C. Prakash et al., 2008).

Synthesis of Quinoxalines : The tert-butoxycarbonyl group has been utilized in the synthesis of quinoxalines, highlighting its utility in facilitating reactions under both liquid- and solid-phase conditions, thus showcasing its applicability in complex organic syntheses (O. Attanasi et al., 2001).

Facilitating Diels-Alder Reactions : Research has shown that compounds containing tert-butyl groups can be crucial intermediates in Diels-Alder reactions, a fundamental synthetic strategy for constructing cyclic compounds (A. Padwa et al., 2003).

Tert-Butyloxycarbonylation Reagent Development : The development of novel tert-butyloxycarbonylation (Boc) reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), demonstrates the continuous innovation in synthetic chemistry to improve efficiency and selectivity in protecting group strategies (Yukako Saito et al., 2006).

Pharmacological and Material Science Applications

Active Ester Intermediates in Peptide Coupling : The tert-butoxycarbonyl group's role in the synthesis of active esters for peptide coupling, highlighting its importance in the synthesis of complex biological molecules and potential pharmaceuticals (K. Mahmoud et al., 2005).

Metal-Free Organic Transformations : Investigations into metal-free conditions for the synthesis of organic compounds, such as quinoxaline-3-carbonyl compounds, underscore the push towards more sustainable and less toxic synthetic methodologies (Long-Yong Xie et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using protective gloves/eye protection/face protection .

特性

IUPAC Name |

3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-10(2,3)17-9(16)13-5-4-11(6-12,7-13)8(14)15/h4-5,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNPLTDBJWRSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Bromophenoxy)methyl]azetidine](/img/structure/B1381690.png)

![tert-butyl N-[2-(methoxyamino)ethyl]carbamate](/img/structure/B1381692.png)

![Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester](/img/structure/B1381699.png)